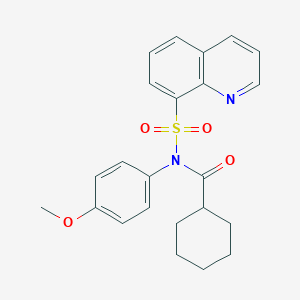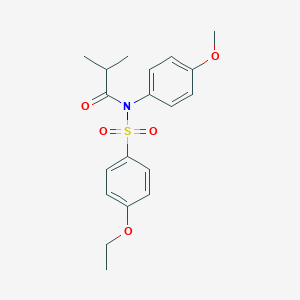![molecular formula C18H21N3O5S3 B284147 N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide, also known as BTP-2, is a small molecule inhibitor that has been widely used in scientific research to study the role of inositol 1,4,5-trisphosphate receptors (IP3Rs) in various cellular processes. IP3Rs are a class of intracellular calcium channels that play a crucial role in regulating calcium signaling in cells. BTP-2 has been shown to selectively inhibit IP3R-mediated calcium release, making it a valuable tool for investigating the physiological and pathological functions of IP3Rs.
作用機序
N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide acts as a competitive inhibitor of IP3Rs by binding to the IP3-binding domain of the receptor. This prevents the binding of IP3 to the receptor, thereby inhibiting the release of calcium from the endoplasmic reticulum into the cytoplasm. This compound has been shown to selectively inhibit IP3R-mediated calcium release without affecting other calcium channels, making it a valuable tool for investigating the specific functions of IP3Rs.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit IP3R-mediated calcium release in a dose-dependent manner, with higher concentrations of this compound resulting in greater inhibition. This compound has also been shown to have a neuroprotective effect in models of ischemic stroke and traumatic brain injury, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
実験室実験の利点と制限
N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide has several advantages for use in lab experiments. It is a selective inhibitor of IP3R-mediated calcium release, allowing for the specific investigation of the functions of IP3Rs. It is also relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers. However, this compound does have some limitations. It has been shown to have off-target effects at high concentrations, which can complicate data interpretation. Additionally, its effects on other cellular processes, such as autophagy and apoptosis, are not well understood.
将来の方向性
There are several future directions for research involving N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide. One area of interest is the development of more selective IP3R inhibitors that do not have off-target effects. Another area of interest is the investigation of the role of IP3Rs in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the potential therapeutic applications of this compound in the treatment of neurological disorders should be further explored.
In conclusion, this compound is a valuable tool for investigating the functions of IP3Rs in various cellular processes. Its selective inhibitory effect on IP3R-mediated calcium release has made it a widely used tool in scientific research. However, its limitations and potential off-target effects should be carefully considered when interpreting data. Future research should focus on developing more selective IP3R inhibitors and exploring the therapeutic potential of this compound in neurological disorders.
合成法
N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide can be synthesized using a multi-step procedure involving several chemical reactions. The first step involves the synthesis of 2-amino-1,3-benzothiazole-6-sulfonamide, which is then reacted with 4-methoxybenzenesulfonyl chloride to produce the intermediate compound. Finally, the tert-butyl group is introduced using tert-butylamine to obtain the final product, this compound.
科学的研究の応用
N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide has been extensively used in scientific research to study the role of IP3Rs in various cellular processes, including calcium signaling, apoptosis, autophagy, and synaptic plasticity. It has been shown to have a selective inhibitory effect on IP3R-mediated calcium release, making it a valuable tool for investigating the physiological and pathological functions of IP3Rs.
特性
分子式 |
C18H21N3O5S3 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
N-tert-butyl-2-[(4-methoxyphenyl)sulfonylamino]-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C18H21N3O5S3/c1-18(2,3)21-29(24,25)14-9-10-15-16(11-14)27-17(19-15)20-28(22,23)13-7-5-12(26-4)6-8-13/h5-11,21H,1-4H3,(H,19,20) |
InChIキー |
WHPZWTMTCLGTTR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)

![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
